![molecular formula C18H17ClN2O2 B15287375 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds that have a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. One common method involves the reaction of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions to form the benzimidazole core.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
化学反应分析
Types of Reactions
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), alkylating agents (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Methyl-benzimidazole: A derivative with similar structural features but different biological properties.
4-Chloro-benzimidazole: Another derivative with distinct chemical and biological characteristics
Uniqueness
3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-benzyl group and the propionic acid side chain can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C18H17ClN2O2 |
|---|---|
分子量 |
328.8 g/mol |
IUPAC 名称 |
3-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C18H17ClN2O2/c1-12(18(22)23)11-21-16-5-3-2-4-15(16)20-17(21)10-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,23) |
InChI 键 |
NUIZNGTWOLJUSB-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)
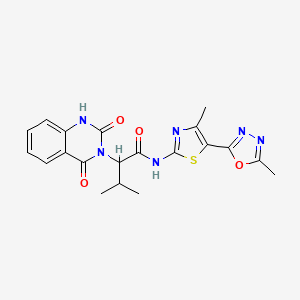
![(6R,13S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B15287316.png)
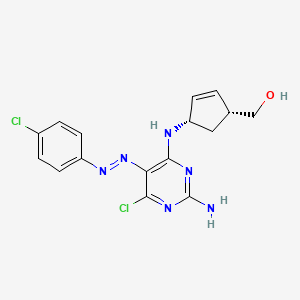
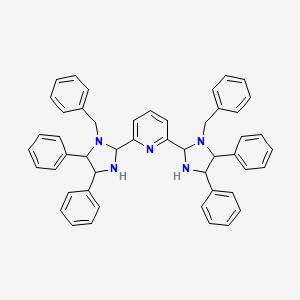
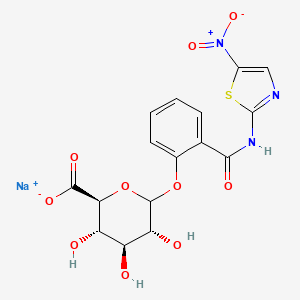
![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
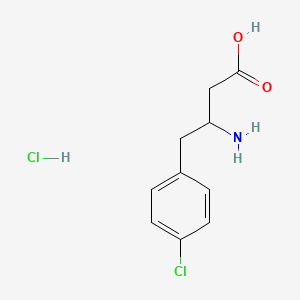
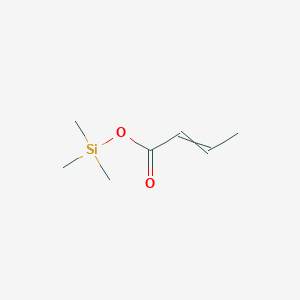
![[(1R,2S)-3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate](/img/structure/B15287353.png)
![N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride](/img/structure/B15287355.png)
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)


